Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Deprotected Analogs
The target compound exhibits a LogP (XLogP3-AA) of 1.1, which is significantly higher than the deprotected analog 3-(2-fluoroethoxy)azetidine hydrochloride (LogP ~0.37) and is likely higher than the non-fluorinated tert-butyl 3-methoxyazetidine-1-carboxylate. This intermediate lipophilicity balances cell permeability with aqueous solubility, a crucial property for CNS drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 3-(2-fluoroethoxy)azetidine hydrochloride: LogP = 0.3661 |
| Quantified Difference | Target compound is ~0.73 LogP units more lipophilic |
| Conditions | Computed LogP values; PubChem XLogP3-AA for target, vendor-reported LogP for comparator |
Why This Matters
For procurement, this specific LogP value is critical for designing molecules with optimal brain penetration or oral bioavailability, as it resides in the range often associated with favorable CNS MPO scores [2].
- [1] PubChem. (2025). tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. Computed Properties. XLogP3-AA = 1.1. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
